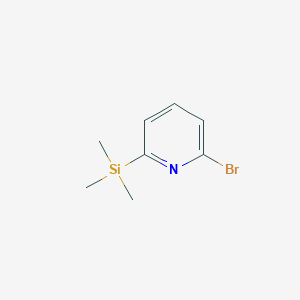
2-溴-6-(三甲基硅烷基)吡啶
概述
描述
2-Bromo-6-(trimethylsilyl)pyridine is an organosilicon compound with the molecular formula C8H12BrNSi. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by a bromine atom and a trimethylsilyl group, respectively. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
科学研究应用
2-Bromo-6-(trimethylsilyl)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
Target of Action
2-Bromo-6-(trimethylsilyl)pyridine is a bromopyridine derivative . It is primarily used as a building block in the synthesis of nitrogen-containing heterocyclic compounds . .
Mode of Action
As a bromopyridine derivative, it may participate in various chemical reactions to form complex structures . Its trimethylsilyl group could potentially undergo various transformations, contributing to its reactivity .
Biochemical Pathways
Bromopyridine derivatives are known to be involved in the synthesis of various nitrogen-containing heterocyclic compounds .
Pharmacokinetics
Its physicochemical properties such as boiling point (2392±200 °C at 760 mmHg), vapor pressure (01±05 mmHg at 25°C), and water solubility (1128 mg/L at 25 deg C) suggest that it may have low bioavailability .
Result of Action
As a chemical building block, its primary role is likely in the synthesis of more complex molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-(trimethylsilyl)pyridine. Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability .
生化分析
Biochemical Properties
2-Bromo-6-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s bromine atom can participate in halogen bonding, while the trimethylsilyl group can act as a protecting group during chemical reactions. These interactions are crucial for the compound’s function in biochemical processes .
Cellular Effects
The effects of 2-Bromo-6-(trimethylsilyl)pyridine on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in cellular function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding the compound’s role in cellular biology .
Molecular Mechanism
At the molecular level, 2-Bromo-6-(trimethylsilyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom can form halogen bonds with target molecules, while the trimethylsilyl group can protect reactive sites during chemical reactions. These interactions are critical for the compound’s biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-(trimethylsilyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-(trimethylsilyl)pyridine vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of 2-Bromo-6-(trimethylsilyl)pyridine within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s cellular distribution and activity .
Subcellular Localization
2-Bromo-6-(trimethylsilyl)pyridine’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical role .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trimethylsilyl)pyridine typically involves the bromination of 6-(trimethylsilyl)pyridine. One common method includes the reaction of 6-(trimethylsilyl)pyridine with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-6-(trimethylsilyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 2-Bromo-6-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Deprotonation Reactions: The trimethylsilyl group can be removed under basic conditions, leading to the formation of a reactive pyridyl anion.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or cesium carbonate, are commonly used.
Deprotonation Reactions: Strong bases like lithium diisopropylamide or sodium hydride are employed to remove the trimethylsilyl group.
Major Products:
Substitution Reactions: Products include 2-azido-6-(trimethylsilyl)pyridine or 2-thio-6-(trimethylsilyl)pyridine.
Coupling Reactions: Products are typically biaryl or vinylpyridine derivatives.
Deprotonation Reactions: The primary product is 2-bromo-6-pyridyl anion, which can further react with electrophiles.
相似化合物的比较
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilyl group.
2-Chloro-6-(trimethylsilyl)pyridine: Similar but with a chlorine atom instead of a bromine atom.
2-Iodo-6-(trimethylsilyl)pyridine: Similar but with an iodine atom instead of a bromine atom.
Uniqueness: 2-Bromo-6-(trimethylsilyl)pyridine is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. The bromine atom allows for versatile substitution and coupling reactions, while the trimethylsilyl group provides stability and can be selectively removed under basic conditions to generate reactive intermediates.
This comprehensive overview highlights the significance of 2-Bromo-6-(trimethylsilyl)pyridine in various fields of research and its potential for further applications
属性
IUPAC Name |
(6-bromopyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459106 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59409-80-2 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
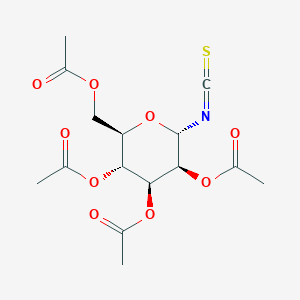
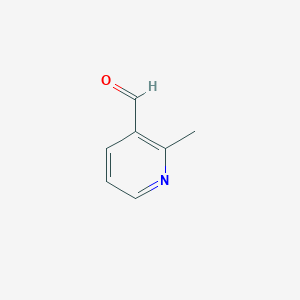
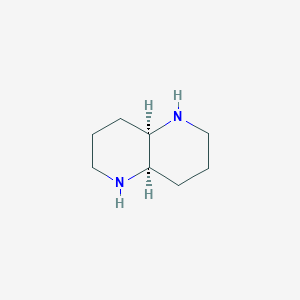
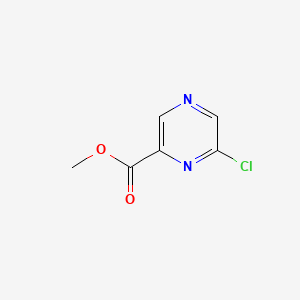
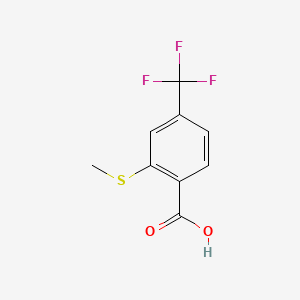
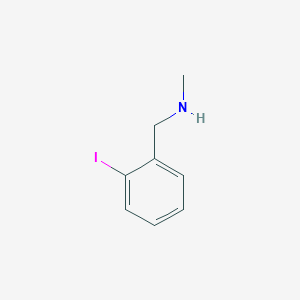
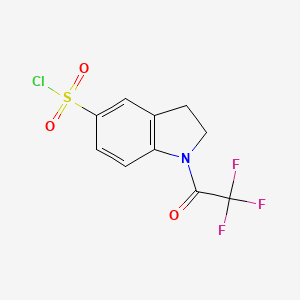


![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)
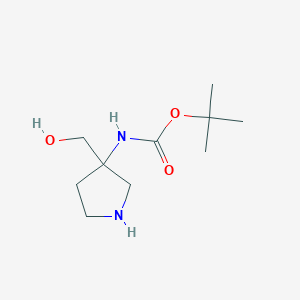
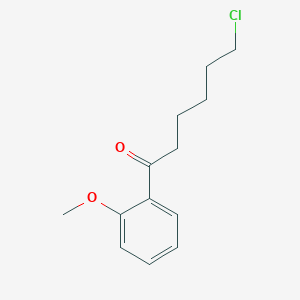
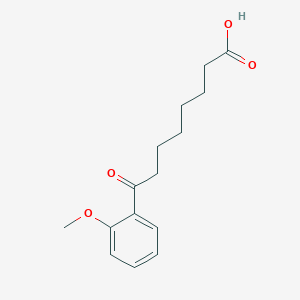
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
